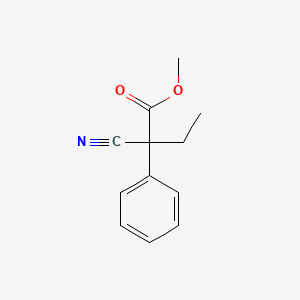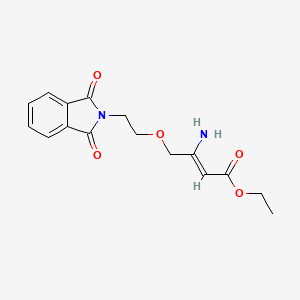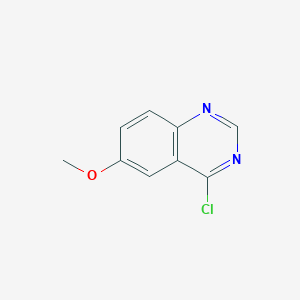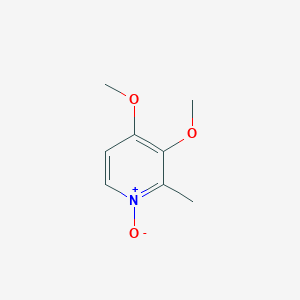
N-oxyde de 3,4-diméthoxy-2-méthylpyridine
Vue d'ensemble
Description
3,4-Dimethoxy-2-methylpyridine N-oxide is a chemical compound with the molecular formula C8H11NO3 and a molecular weight of 169.18 . It can be used for one-pot synthesis of 2-[2-(pyridylmethyl)thio]-1H-benzimidazoles, which are intermediates for preparing H+/K±ATPase inhibitors . It is also an impurity of Pantoprazole .
Synthesis Analysis
The synthesis of 3,4-Dimethoxy-2-methylpyridine N-oxide involves Sodium Methoxide and 4-Chloro-3-methoxy-2-methylpyridine N-oxide .
Molecular Structure Analysis
The molecular structure of 3,4-Dimethoxy-2-methylpyridine N-oxide consists of 8 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .
Physical and Chemical Properties Analysis
3,4-Dimethoxy-2-methylpyridine N-oxide has a predicted boiling point of 333.6±37.0 °C and a predicted density of 1.11±0.1 g/cm3 . It should be stored at 2-8°C . Its pKa is predicted to be 2.80±0.10 .
Applications De Recherche Scientifique
Synthèse des inhibiteurs de l'H+/K±ATPase
Ce composé est utilisé dans la synthèse monotope de 2-[2-(pyridylméthyl)thio]-1H-benzimidazoles, qui servent d'intermédiaires pour la préparation d'inhibiteurs de l'H+/K±ATPase . Ces inhibiteurs sont importants dans le traitement de pathologies telles que les ulcères peptiques et le reflux gastro-œsophagien (RGO).
Profil d'impureté
L'N-oxyde de 3,4-diméthoxy-2-méthylpyridine est identifié comme une impureté dans le pantoprazole, un inhibiteur de la pompe à protons largement utilisé . Comprendre son rôle en tant qu'impureté est essentiel pour le contrôle de la qualité dans la fabrication pharmaceutique.
Synthèse organique
Ce composé trouve une utilité dans divers procédés de synthèse organique en raison de ses propriétés chimiques . Il peut être utilisé comme réactif ou catalyseur dans la création de molécules organiques complexes.
Essais pharmaceutiques
Il est disponible comme étalon de référence de haute qualité pour des tests pharmaceutiques fiables, garantissant la précision et la cohérence des résultats analytiques .
Recherche et développement
Le composé est impliqué en R&D pour le développement de nouveaux produits pharmaceutiques et agents thérapeutiques. Ses propriétés en font un élément précieux pour les études expérimentales et pilotes .
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Mécanisme D'action
It’s known that “3,4-dimethoxy-2-methylpyridine n-oxide” can be used for one pot synthesis of 2-[2-(pyridylmethyl)thio]-1h-benzimidazoles . These are intermediates for preparing H+/K±ATPase inhibitors . H+/K±ATPase is an enzyme system found in the stomach and contributes to the final steps of gastric acid secretion .
The compound “3,4-Dimethoxy-2-methylpyridine N-oxide” is also an impurity of Pantoprazole , a medication used for reducing stomach acid, treating gastroesophageal reflux disease, and preventing stomach ulcers .
Propriétés
IUPAC Name |
3,4-dimethoxy-2-methyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-6-8(12-3)7(11-2)4-5-9(6)10/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVFRRJTPKYVAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=CC(=C1OC)OC)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444284 | |
| Record name | 3,4-Dimethoxy-2-methyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72830-07-0 | |
| Record name | 3,4-Dimethoxy-2-methyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
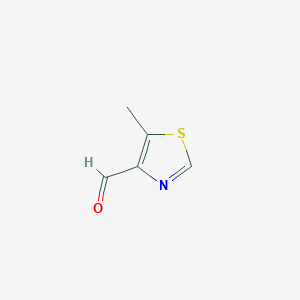



![1-(Imidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B1588982.png)
